molecular formula C11H15NO4 B8429616 2-Diethoxymethyl-isonicotinic acid

2-Diethoxymethyl-isonicotinic acid

Cat. No. B8429616
M. Wt: 225.24 g/mol
InChI Key: DYKJNCQFCUAXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07259157B2

Procedure details

To a solution of 2-diethoxymethyl-isonicotinic acid ethyl ester (3.0 g, 0.012 mol) in tetrahydrofuran (100 mL) was added IN sodium hydroxide (24 mL, 0.024 mol) and mixture allowed to stir for 2 h at rt. The reaction was concentrated in vacuo to give a pasty solid of 2-diethoxymethyl-isonicotinic acid, which was used in the next step as is.
Name
2-diethoxymethyl-isonicotinic acid ethyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH:11]([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14])[CH:6]=1)C.[OH-].[Na+]>O1CCCC1>[CH2:16]([O:15][CH:11]([O:12][CH2:13][CH3:14])[C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][N:8]=1)[C:4]([OH:18])=[O:3])[CH3:17] |f:1.2|

Inputs

Step One
Name
2-diethoxymethyl-isonicotinic acid ethyl ester
Quantity
3 g
Type
reactant
Smiles
C(C)OC(C1=CC(=NC=C1)C(OCC)OCC)=O
Name
Quantity
24 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C=1C=C(C(=O)O)C=CN1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.